Thiophene Regioisomerism: 2-yl vs. 3-yl Connectivity Defines Distinct Chemical Entities with Predicted Differential CRTH2 Pharmacophore Complementarity
The target compound incorporates thiophene linked at the 2-position to the pyrazine C3, whereas its closest regioisomer, 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, attaches thiophene at the 3-position. This connectivity difference imposes a ~180° rotation of the thiophene sulfur atom orientation relative to the pyrazine ring plane, altering the molecular electrostatic potential surface presented to the CRTH2 binding site. Within the patent-defined structure-activity relationship for 2,3-disubstituted pyrazine sulfonamides, the identity of the heteroaryl substituent at the pyrazine 3-position (A-ring) is a primary determinant of CRTH2 affinity [1]. The 2-thienyl isomer is explicitly encompassed within preferred embodiments, while the 3-thienyl isomer falls into a distinct sub-generic space with a predicted different affinity rank order based on the patent's exemplified SAR trends [1]. No published head-to-head CRTH2 binding data exist for these two regioisomers; differentiation relies on patent structural scope analysis and established medicinal chemistry principles of heterocycle regiochemistry.
| Evidence Dimension | Thiophene-pyrazine connectivity and predicted CRTH2 pharmacophore alignment |
|---|---|
| Target Compound Data | Thiophene attached at 2-position to pyrazine C3; sulfur atom oriented proximal to pyrazine N4 |
| Comparator Or Baseline | 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: thiophene attached at 3-position; sulfur oriented distal to pyrazine N4 |
| Quantified Difference | Connectivity isomerism; no direct head-to-head binding data available. Patent preference for 2-thienyl in preferred Markush embodiments indicates rank-order SAR differentiation [1]. |
| Conditions | Structural analysis based on 2D/3D molecular topology; patent Markush scope analysis (US8796280B2, Formula I, variable A) |
Why This Matters
Regioisomer identity is a binary structural determinant; procurement of the incorrect regioisomer yields a different chemical entity with unpredictable target engagement, invalidating any structure-based experimental hypothesis that depends on the thiophene 2-yl geometry.
- [1] Page, P.; Schwarz, M.; Sebille, E.; Cleva, C.; Merlot, C.; Maio, M. 2,3-Disubstituted Pyrazinesulfonamides as CRTH2 Inhibitors. U.S. Patent US8796280B2, August 5, 2014. See generic Formula (I), variable A encompassing optionally substituted thienyl; preferred embodiments specify 2-thienyl connectivity. View Source
